BTK Biochemical Potency: CAS 477872-24-5 vs. Ibrutinib and Fenebrutinib
The target compound demonstrates an in vitro biochemical IC50 of 1 nM against BTK, placing it in a comparable potency range to clinical-stage inhibitors. Its potency is 2.3-fold superior to the reversible, non-covalent inhibitor fenebrutinib (GDC-0853, IC50 = 2.3 nM) [1], but approximately 2-fold less potent than the irreversible, covalent inhibitor ibrutinib (IC50 = 0.5 nM) . This positions CAS 477872-24-5 as a potent non-covalent alternative where avoiding permanent target modification is therapeutically desirable [2].
| Evidence Dimension | BTK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Fenebrutinib (GDC-0853): IC50 = 2.3 nM; Ibrutinib: IC50 = 0.5 nM |
| Quantified Difference | 2.3-fold more potent than fenebrutinib; 2-fold less potent than ibrutinib |
| Conditions | In vitro enzymatic kinase assay (BindingDB source data; assay details from patent US20240083900) |
Why This Matters
This defines the compound's potency tier, confirming it as a viable non-covalent alternative for scientists exploring binding modes that do not rely on C481 targeting.
- [1] BindingDB. (n.d.). BDBM658457: US20240083900, Example 150. Affinity Data. Retrieved April 29, 2026; Crawford, J. J., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(6), 2227-2245. View Source
- [2] Li, Y., et al. (2025). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. Journal of Medicinal Chemistry. View Source
